molecular formula C14H11NO B101374 4-Azachalcone CAS No. 16208-85-8

4-Azachalcone

Cat. No. B101374
CAS RN: 16208-85-8
M. Wt: 209.24 g/mol
InChI Key: MSXXXMPYLQXAKL-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azachalcone is a chemical compound that belongs to the family of chalcones. It is a yellow-colored solid that is soluble in organic solvents. Chalcones have been widely studied due to their potential therapeutic properties such as anti-inflammatory, antioxidant, and anticancer activities.

Mechanism of Action

The mechanism of action of 4-azachalcone is not fully understood. However, it has been proposed to act through various mechanisms such as inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. It has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
4-Azachalcone has been shown to exhibit various biochemical and physiological effects. It has been reported to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. Moreover, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins. This inhibition may lead to the prevention of tumor invasion and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-azachalcone in lab experiments is its low toxicity. It has been shown to exhibit low toxicity towards normal cells, making it a potential candidate for cancer therapy. Moreover, it is relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of using 4-azachalcone in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 4-azachalcone. One of the potential areas of research is the development of novel derivatives with improved solubility and bioavailability. Moreover, the mechanism of action of 4-azachalcone needs to be further elucidated to fully understand its therapeutic potential. Additionally, more studies are needed to investigate the potential of 4-azachalcone as an antimalarial and antifungal agent.
Conclusion
In conclusion, 4-azachalcone is a chemical compound that has potential therapeutic properties such as anticancer, antimalarial, and antifungal activities. It can be synthesized by the condensation reaction between 4-aminoacetophenone and benzaldehyde. Its mechanism of action is not fully understood but it has been proposed to act through various mechanisms such as inhibition of cell proliferation and induction of apoptosis. It has been shown to exhibit various biochemical and physiological effects such as induction of oxidative stress and inhibition of MMPs. One of the advantages of using 4-azachalcone in lab experiments is its low toxicity while one of the limitations is its limited solubility in aqueous solutions. There are several future directions for the study of 4-azachalcone including the development of novel derivatives and investigation of its potential as an antimalarial and antifungal agent.

Synthesis Methods

The synthesis of 4-azachalcone can be achieved by the condensation reaction between 4-aminoacetophenone and benzaldehyde in the presence of a base catalyst such as potassium hydroxide. The reaction yields 4-azachalcone as a yellow-colored solid with a melting point of 128-130°C.

Scientific Research Applications

4-Azachalcone has been extensively studied for its potential therapeutic properties such as anticancer, antimalarial, and antifungal activities. It has been reported to exhibit cytotoxicity against various cancer cell lines including breast, colon, and lung cancer. Moreover, it has been shown to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria, and Candida albicans, a fungus that causes infections.

properties

CAS RN

16208-85-8

Product Name

4-Azachalcone

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

(E)-1-phenyl-3-pyridin-4-ylprop-2-en-1-one

InChI

InChI=1S/C14H11NO/c16-14(13-4-2-1-3-5-13)7-6-12-8-10-15-11-9-12/h1-11H/b7-6+

InChI Key

MSXXXMPYLQXAKL-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=NC=C2

SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=NC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=NC=C2

Other CAS RN

16208-85-8

Pictograms

Irritant

synonyms

1-phenyl-3-(4-pyridinyl)-2-propen-1-one
1-phenyl-3-(4-pyridyl)-2-propen-1-one
PhPyP

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.